![molecular formula C7H4BrN3O B1375552 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one CAS No. 909186-02-3](/img/structure/B1375552.png)
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
Vue d'ensemble
Description
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of a series of 1,6-dihydropyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, copper catalysts, and various nucleophiles. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazines, while cyclization reactions can produce more complex fused ring systems.
Applications De Recherche Scientifique
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one include:
Pyridazine: An aromatic, heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyrimidine: Another diazine ring isomer with significant biological importance.
Pyrazine: A diazine ring isomer with applications in various fields.
Uniqueness
This compound is unique due to its specific bromine substitution and fused ring system, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTZYVLCLRQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738385 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909186-02-3 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
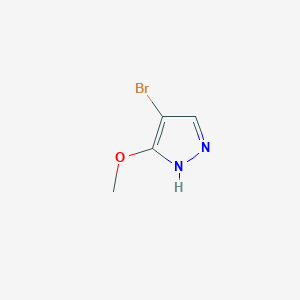
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)


![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
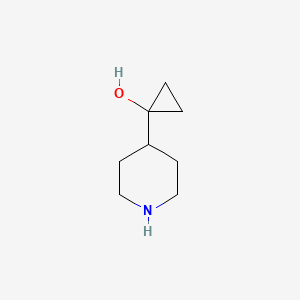
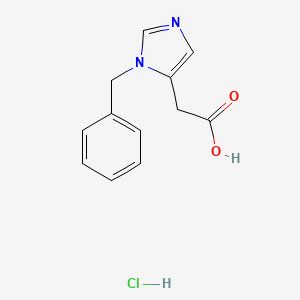
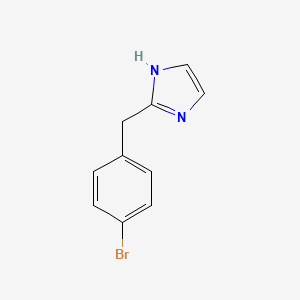


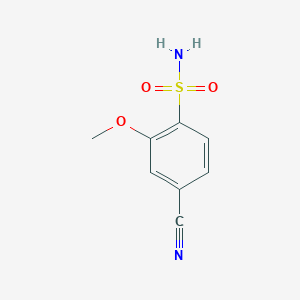
![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)
